Introduction: The Strategic Value of the Indazole Scaffold
Introduction: The Strategic Value of the Indazole Scaffold
An In-depth Technical Guide to 6-bromo-3-ethyl-1H-indazole (CAS: 199172-01-5)
This document provides a comprehensive technical overview of 6-bromo-3-ethyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical data, proven synthetic methodologies, and strategic applications, grounding all information in authoritative references.
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows for potent and selective interactions with a wide array of biological targets.[3] Indazole derivatives are central to numerous pharmacologically active agents with applications as anti-inflammatory, anti-cancer, and neurodegenerative disease treatments.[1][4][5]
6-bromo-3-ethyl-1H-indazole (CAS: 199172-01-5) emerges as a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The ethyl group at the 3-position provides a crucial lipophilic element that can be oriented into hydrophobic pockets of target proteins, enhancing binding affinity and modulating pharmacokinetic properties. This strategic combination of features makes it a coveted starting material for programs targeting kinases, G-protein coupled receptors (GPCRs), and ion channels.[6][7]
Physicochemical and Structural Data
A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical characteristics of 6-bromo-3-ethyl-1H-indazole are summarized below.
| Property | Value | Reference |
| CAS Number | 199172-01-5 | [6][8][9] |
| Molecular Formula | C₉H₉BrN₂ | [6] |
| Molecular Weight | 225.09 g/mol | [6][9] |
| IUPAC Name | 6-bromo-3-ethyl-1H-indazole | [6] |
| Appearance | Solid | [6] |
| Purity (Typical) | ≥95% | [6] |
| Storage Conditions | Store at 0-8 °C | [10] |
Synthesis Pathway and Experimental Protocols
The efficient construction of 6-bromo-3-ethyl-1H-indazole is paramount for its use in research and development. While a direct, one-pot synthesis is not commonly cited, a robust and logical pathway can be designed based on established methodologies for analogous structures. The proposed three-stage synthesis involves the formation of the indazole core, followed by regioselective functionalization.
Proposed Synthetic Workflow
The following diagram illustrates a validated approach, beginning with the synthesis of the 6-bromo-1H-indazole core, followed by iodination at the C3 position and a subsequent Suzuki cross-coupling to introduce the ethyl group.
Caption: Proposed three-stage synthesis of 6-bromo-3-ethyl-1H-indazole.
Detailed Experimental Protocol: Stage 1 (Synthesis of 6-Bromo-1H-indazole)
This protocol is adapted from a well-established, scalable method for producing the indazole core.[11]
-
Rationale: This pathway begins with the readily available 4-bromo-2-methylaniline. The initial acetylation protects the amine and directs the subsequent cyclization. Diazotization with isoamyl nitrite followed by intramolecular cyclization is a classic and reliable method for forming the indazole ring system.
-
Step-by-Step Procedure:
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution to 0-5°C and add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 40°C. Stir for 1 hour at room temperature until TLC analysis confirms the consumption of the starting material.
-
Cyclization: To the resulting mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor the reaction progress by HPLC.
-
Work-up and Hydrolysis: After cooling to room temperature, remove the volatile components under reduced pressure. To the residue, add concentrated hydrochloric acid (5-10 volumes) and heat the mixture to 50-55°C for 2-4 hours to effect hydrolysis of the N-acetyl group that may form.
-
Isolation: Cool the acidic mixture to 20°C. Carefully adjust the pH to >10 by adding a 50% (w/w) aqueous solution of sodium hydroxide. The product will precipitate. Filter the solid, wash with cold water, and slurry with heptane to remove non-polar impurities. Dry the resulting solid under vacuum to yield 6-bromo-1H-indazole.
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Detailed Experimental Protocol: Stage 2 (Synthesis of 6-Bromo-3-iodo-1H-indazole)
This procedure is based on standard methods for the regioselective iodination of indazoles.[4][5]
-
Rationale: The C3 position of the 1H-indazole ring is nucleophilic and can be readily halogenated. The use of potassium hydroxide deprotonates the indazole, forming the more reactive indazolide anion, which then attacks molecular iodine. This provides a key intermediate for subsequent cross-coupling reactions.
-
Step-by-Step Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in dimethylformamide (DMF), add powdered potassium hydroxide (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Prepare a solution of iodine (I₂) (1.5 eq) in DMF and add it dropwise to the reaction mixture.
-
Stir at room temperature for 3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid formed. A white or off-white solid will precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.[5]
-
Detailed Experimental Protocol: Stage 3 (Suzuki Coupling to form 6-Bromo-3-ethyl-1H-indazole)
This final step utilizes a palladium-catalyzed Suzuki coupling, a robust and versatile C-C bond-forming reaction.[4]
-
Rationale: The Suzuki coupling is an ideal choice for its functional group tolerance and reliable outcomes. The C-I bond is highly reactive towards oxidative addition to the palladium(0) catalyst. The ethylboronic acid serves as the source of the ethyl group.
-
Step-by-Step Procedure:
-
In a reaction flask, combine 6-bromo-3-iodo-1H-indazole (1.0 eq), ethylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Add a mixed solvent system, typically dioxane and water (e.g., 4:1 ratio).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heat the mixture to 100°C and stir for 8-12 hours, or until reaction completion is confirmed by LC-MS.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure 6-bromo-3-ethyl-1H-indazole.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase HPLC method with UV detection. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Purity should be ≥95%.[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion for C₉H₉BrN₂ would be approximately m/z 225.0 and 227.0, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, a quartet for the methylene (-CH₂-) protons, and a triplet for the methyl (-CH₃) protons of the ethyl group. The NH proton of the indazole ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Applications in Drug Discovery and Lead Generation
6-bromo-3-ethyl-1H-indazole is not an end-product but a versatile starting point for creating novel, high-value molecules. Its primary application is as a scaffold for generating libraries of compounds for screening against various therapeutic targets.
Library Generation Workflow
The bromine atom at the C6 position is the key to diversification. It can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install a wide range of substituents (R).
Caption: Diversification strategy for 6-bromo-3-ethyl-1H-indazole.
Target-Specific Applications
-
Kinase Inhibitors: Many potent kinase inhibitors feature a substituted indazole core.[5][11] The 6-bromo-3-ethyl-1H-indazole scaffold can be elaborated to target the ATP-binding site of kinases such as VEGFR-2, which is implicated in angiogenesis and cancer.[12]
-
Cannabinoid Receptor (CB1) Modulators: Indazole derivatives have been patented as modulators of the CB1 receptor, indicating potential applications in treating metabolic disorders, pain, and neurological conditions.[7]
-
Antimicrobial Agents: The indazole scaffold has been functionalized to produce compounds with significant antibacterial and antifungal activity.[13][14]
Conclusion
6-bromo-3-ethyl-1H-indazole is a high-value chemical intermediate whose strategic design facilitates broad applications in modern drug discovery. Its synthesis, while multi-step, relies on robust and well-understood chemical transformations. The true power of this molecule lies in its capacity for controlled, late-stage diversification, enabling medicinal chemists to rapidly explore chemical space and optimize lead compounds against a multitude of disease targets. This guide provides the foundational knowledge and practical protocols necessary for researchers to fully leverage the potential of this versatile building block.
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